

A Comparative Guide to BI-860585 and Other ATP-Competitive mTOR Inhibitors

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Compound of Interest

Compound Name: BI-860585

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **BI-860585**, a potent and selective ATP-competitive mTOR kinase inhibitor, with other inhibitors in its class. The focus is on performance, supported by experimental data, to aid in research and development decisions.

Introduction: The Evolution of mTOR Inhibition

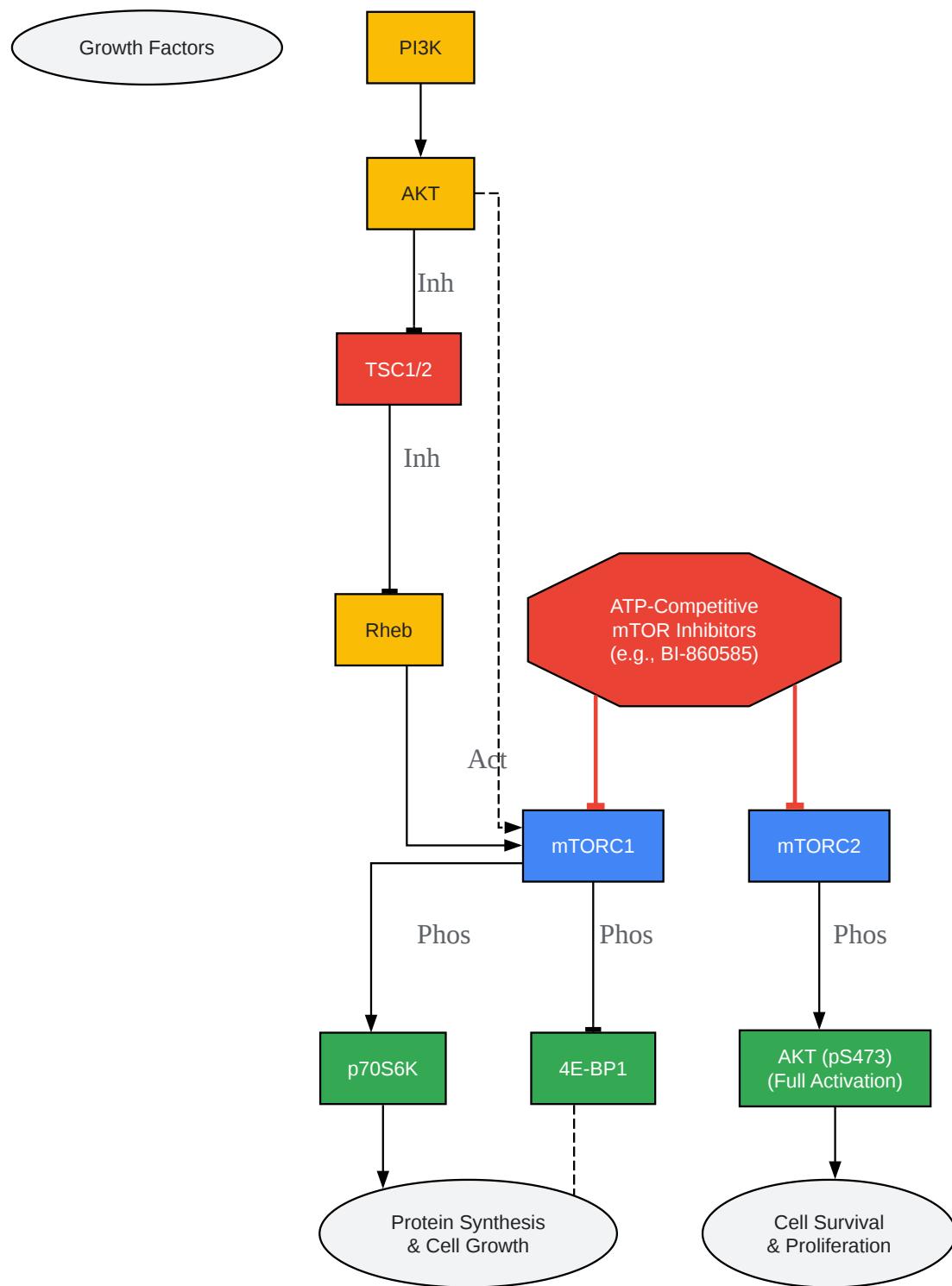
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1.[5][6] Their clinical success has been limited, partly due to their inability to inhibit mTORC2 and the activation of a feedback loop that increases signaling through the PI3K/AKT pathway.[6][7] This led to the development of second-generation, ATP-competitive mTOR inhibitors. These agents bind directly to the mTOR kinase domain's ATP-binding site, inhibiting both mTORC1 and mTORC2, and are expected to have more robust and broader anti-cancer activity.[5][8][9]

BI-860585 is a potent, selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[6][10] This guide compares its characteristics with other notable ATP-competitive inhibitors.

mTOR Signaling Pathway

The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling and highlights the point of intervention for ATP-competitive inhibitors.

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Caption: The mTOR signaling pathway, indicating inhibition of mTORC1 and mTORC2 by ATP-competitive inhibitors.

Comparative Performance Data

The efficacy of an mTOR inhibitor is determined by its potency, selectivity, and activity in cellular and *in vivo* models. The following tables summarize available data for **BI-860585** and other representative ATP-competitive mTOR inhibitors.

Table 1: Comparative Kinase Selectivity Profile

Selectivity is critical for minimizing off-target effects. This table compares the half-maximal inhibitory concentrations (IC50) against mTOR and the key related kinase, PI3K. High selectivity for mTOR over PI3K is a feature of selective mTOR inhibitors, whereas dual inhibitors target both.

Compound	Target	IC50 (nM)	Selectivity (PI3K α /mTOR)	Reference
BI-860585	mTOR	Potent	Selective	[6][10]
OSI-027	mTOR	< 4	> 300-fold	[11]
INK128 (Sapanisertib)	mTOR	1	> 200-fold	[11]
AZD8055	mTOR	24.7 (median)	~100-fold	[8][11]
PI-103 (Dual Inhibitor)	mTORC1	20	~0.4-fold	[11]
PI3K α	8	[11]		

Note: Specific IC50 values for **BI-860585** are not widely available in public literature, but it is described as a potent and selective mTORC1/2 inhibitor.[6][10]

Table 2: In-Cell mTOR Pathway Inhibition

The ultimate test of an inhibitor is its ability to block signaling within a cell. This is measured by the inhibition of phosphorylation of downstream mTORC1 substrates (p70S6K, 4E-BP1) and

the mTORC2 substrate (AKT at Ser473).

Compound	Cell Line	p-p70S6K (T389) IC ₅₀ (nM)	p-AKT (S473) IC ₅₀ (nM)	Reference
BI-860585	Various	Sustained reduction observed at ≥120mg daily	Sustained reduction observed at ≥120mg daily	[12]
Torin1	HCT116	2	10	[5]
AZD8055	Various	Significant inhibition observed	Significant inhibition observed	[8]
PP242	MM.1S	Effective inhibition observed	Effective inhibition observed	[8]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

Preclinical efficacy is often evaluated in mouse xenograft models, where human tumor cells are implanted and the effect of the drug on tumor growth is measured.

Compound	Tumor Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
BI-860585	Sarcoma	Not specified	Strong preclinical efficacy	[6]
3HOI-BA-01	A549 Lung	40 mg/kg, i.p.	76%	[13]
CCI-779 (Rapalog)	OPM-2 Myeloma	Not specified	Significant, dose-dependent	[14]
PP242	8226 Myeloma	Not specified	Effective growth inhibition	[8]

Table 4: Clinical Trial Phase I Overview

Phase I clinical trials establish the safety profile and Maximum Tolerated Dose (MTD) of a new drug.

Compound	MTD (Monotherapy)	Common Dose-Limiting Toxicities (DLTs)	Reference
BI-860585	220 mg/day	Diarrhea, rash, increased ALT/AST	[6][10][15]
INK128 (Sapanisertib)	6 mg daily or 10 mg weekly	Fatigue, asthenia, nausea, mucositis, hyperglycemia	[5]
AZD2014 (Vistusertib)	100 mg BID	Fatigue, rash, nausea, mucositis, hyperglycemia	[11]

Experimental Methodologies and Workflows

Reproducibility and clear understanding of results depend on detailed experimental protocols. Below are methodologies for the key experiments cited.

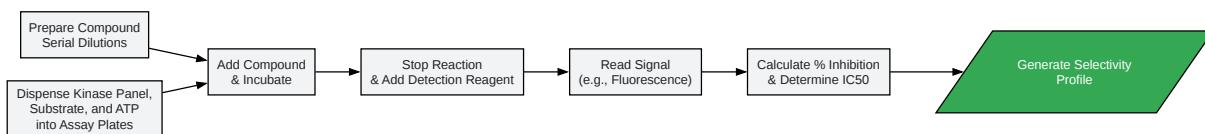
Kinase Selectivity Profiling

This assay determines the inhibitory activity of a compound against a wide panel of kinases to assess its selectivity.

Protocol:

- Compound Preparation: Prepare serial dilutions of the test compound (e.g., **BI-860585**) in DMSO.
- Kinase Reaction: In a microplate, combine a recombinant kinase from a panel (e.g., 255 wild-type kinases), a suitable substrate, and ATP at a concentration near its Km value.[16]

- Incubation: Add the test compound to the reaction mixture and incubate at a controlled temperature to allow the kinase reaction to proceed.
- Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include mobility shift assays (MSA), fluorescence-based assays (e.g., IMAP), or radiometric assays.[16][17]
- Data Analysis: Calculate the percentage of kinase activity inhibition relative to a DMSO control. Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.



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Caption: A generalized workflow for high-throughput kinase inhibitor profiling.

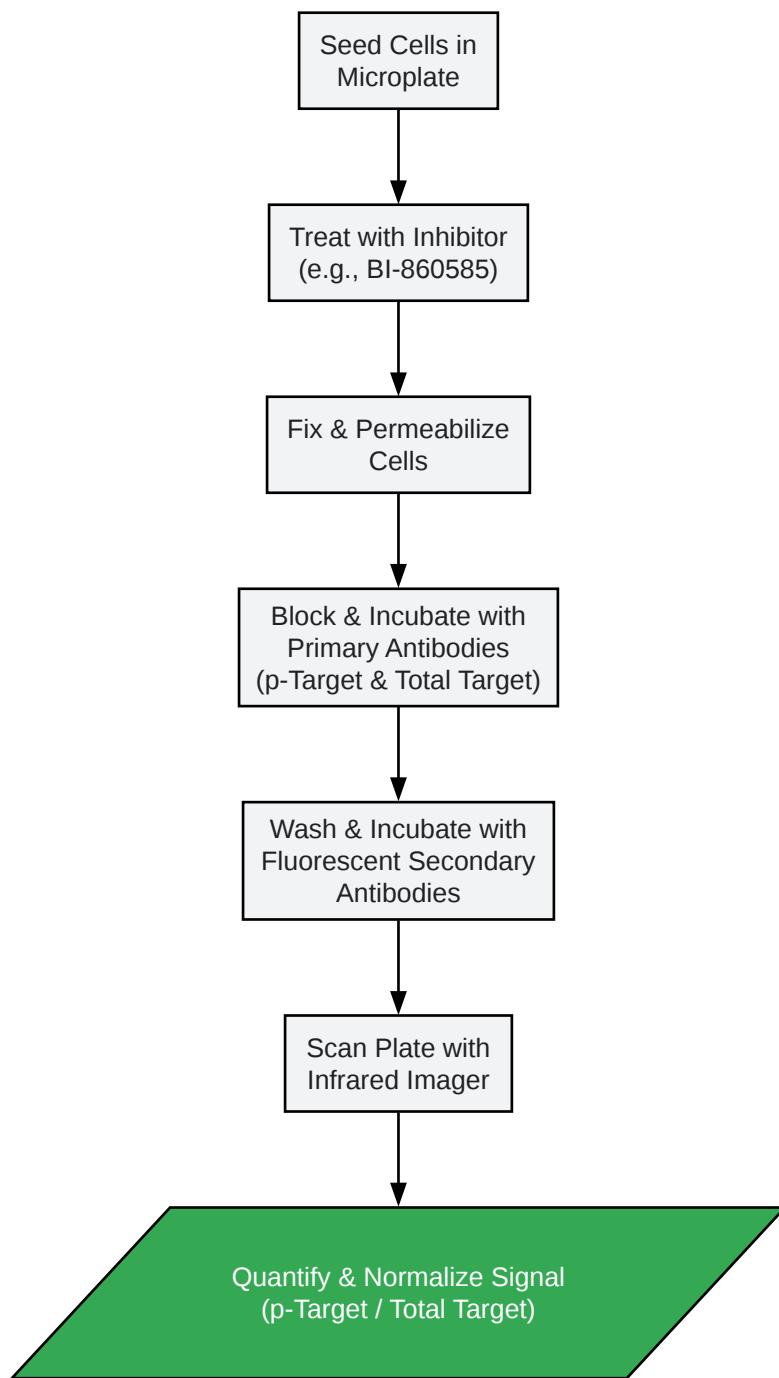
In-Cell mTOR Signaling Inhibition Assay

This assay quantifies the ability of a compound to inhibit mTOR signaling inside cancer cells by measuring the phosphorylation of downstream targets.

Protocol (In-Cell Western™):

- Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96- or 384-well plate and allow them to adhere overnight.[18]
- Compound Treatment: Treat cells with serial dilutions of the mTOR inhibitor for a specified period (e.g., 2 hours). Include a positive control (known inhibitor) and a negative control (DMSO).[18]
- Stimulation (Optional): Stimulate the mTOR pathway with a growth factor like insulin to ensure a robust signal, if necessary.

- Fixation & Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.
- Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).
- Primary Antibody Incubation: Incubate cells with two primary antibodies simultaneously: one that detects the phosphorylated target (e.g., rabbit anti-phospho-S6K T389) and another for the total protein as a loading control (e.g., mouse anti-total-S6K).
- Secondary Antibody Incubation: Wash the wells and add infrared dye-conjugated secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).
- Imaging & Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phospho- and total protein signals. Normalize the phospho-signal to the total protein signal to correct for variations in cell number.[\[18\]](#)



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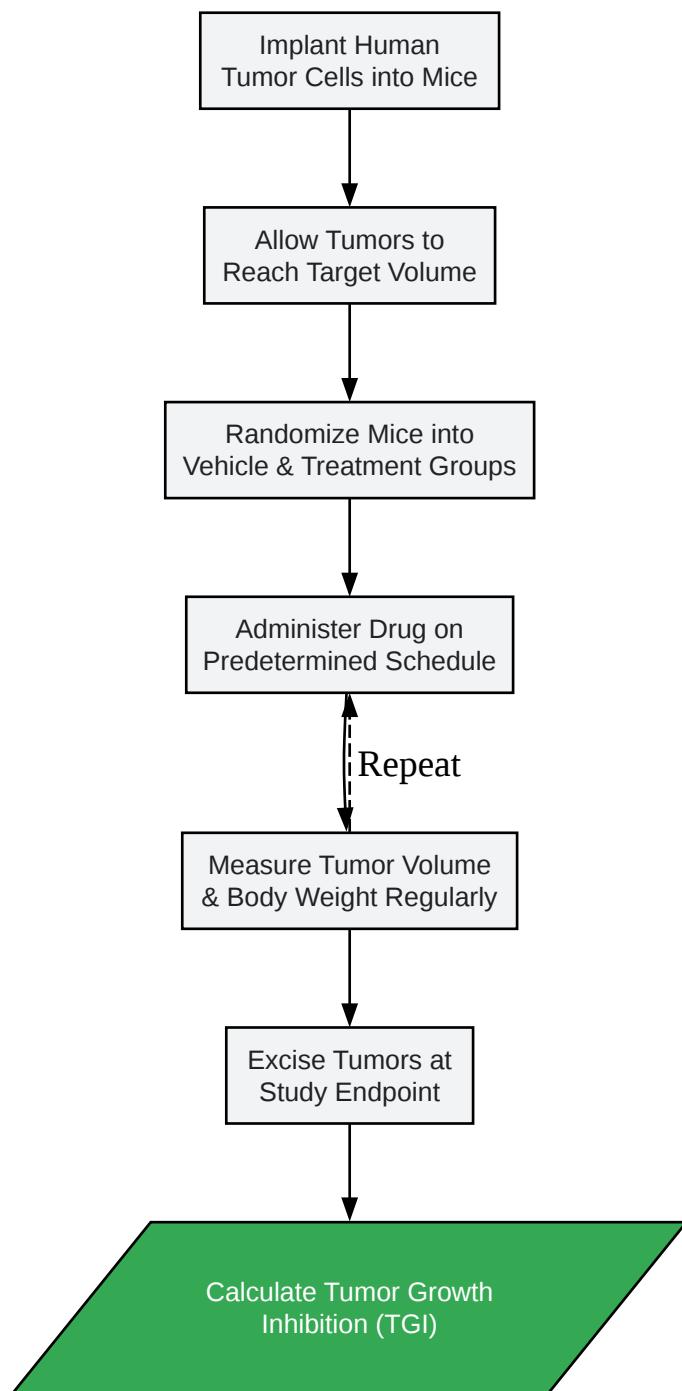
Caption: Workflow for an In-Cell Western assay to measure mTOR pathway inhibition.

In Vivo Anti-Tumor Xenograft Study

This experiment assesses the efficacy of a drug candidate in a living organism bearing a human tumor.

Protocol:

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., athymic nude mice).[13]
- Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment groups (vehicle control, test compound at various doses).
- Drug Administration: Administer the compound (e.g., **BI-860585**) according to a predetermined schedule and route (e.g., intraperitoneal injection, 3 times a week).[13]
- Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.[19]
- Endpoint: Continue treatment for a defined period (e.g., 29 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[13]
- Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

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Caption: Standard workflow for a preclinical tumor xenograft study.

Conclusion

BI-860585 is a second-generation ATP-competitive mTOR inhibitor that, like others in its class, was designed to overcome the limitations of rapalogs by inhibiting both mTORC1 and mTORC2.[6][12] Preclinical data suggest it has strong efficacy, and Phase I clinical trials have established its MTD and a manageable safety profile, with early signs of anti-tumor activity observed both as a monotherapy and in combination with other agents.[6][10]

The key differentiators among ATP-competitive mTOR inhibitors lie in their selectivity profiles, potency, and pharmacokinetic properties. While compounds like INK128 and OSI-027 demonstrate high selectivity for mTOR over PI3K, dual PI3K/mTOR inhibitors are also being explored for a broader pathway blockade.[5][11] The clinical development of **BI-860585** will further clarify its position relative to these other agents and its potential to treat advanced solid tumors. For researchers, the choice of inhibitor will depend on the specific scientific question, whether it requires selective mTOR inhibition or a broader blockade of the PI3K/AKT/mTOR axis.

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